2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol 2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259160
InChI: InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol

CAS No.:

VCID: VC18259160

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol -

Description

2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the pyrazole family, known for its diverse biological activities. This compound features a unique structure, including a pyrazole ring and an amino alcohol functional group, which contributes to its potential applications in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. These processes require careful control of temperature and pH to optimize yield and purity. Common solvents used include ethanol or dimethyl sulfoxide.

Potential Applications

Pyrazole derivatives, including 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol, are known for their antiviral, anti-inflammatory, and anticancer activities. The specific compound's unique structure may confer distinct pharmacological properties, making it a valuable candidate for further research in medicinal chemistry.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethanolC6H11N3OLacks cyclopropylmethyl group; potential different biological activity.
3-Amino-5-cyclopropyl-1H-pyrazoleC6H9N3Contains cyclopropyl; focuses more on pyrazole structure without ethanol functionality.
2-[5-Amino-3-(1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-olC9H15N3OSimilar structure but includes a methyl substitution on cyclopropane.

Research Findings and Future Directions

While specific biological activities of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol are not well-documented, its potential to modulate multiple biological pathways makes it an interesting candidate for further study. Interaction studies focusing on binding affinity to enzymes or receptors are crucial for understanding its mechanism of action and optimizing it for therapeutic use.

Product Name 2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol
Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2
Standard InChIKey VMZLFTVDEFKCFQ-UHFFFAOYSA-N
Canonical SMILES C1CC1CC2=NN(C(=C2)N)CCO
PubChem Compound 61562411
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator